N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29F3N6O5S/c1-46-25-12-8-21(9-13-25)27-18-28(22-10-14-26(47-2)15-11-22)43(41-27)31(44)20-49-33-40-39-30(19-38-32(45)29-7-4-16-48-29)42(33)24-6-3-5-23(17-24)34(35,36)37/h3-17,28H,18-20H2,1-2H3,(H,38,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKECSVUHNBEXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29F3N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide represents a novel hybrid molecule with potential biological applications. This article reviews its biological activities based on recent studies, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a complex structure that integrates various functional groups known for their biological activity. The presence of the pyrazole and triazole moieties is particularly significant as these structures are commonly associated with diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF7 | 0.39 | Aurora-A kinase inhibition |
| 2 | HepG2 | 0.71 | Cell cycle arrest at S phase |
| 3 | A549 | 0.28 | Induction of apoptosis |
These findings suggest that the target compound may also possess similar anticancer properties due to its structural analogies with effective derivatives .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been well-documented. For example, certain pyrazole compounds have shown significant in vivo antioxidant effects by reducing oxidative stress markers such as malondialdehyde (MDA) and enhancing catalase (CAT) activity in treated animal models . The incorporation of methoxyphenyl groups in the structure may further enhance the antioxidant capacity.
Other Biological Activities
In addition to anticancer and antioxidant activities, compounds with similar structural characteristics have been evaluated for their anti-inflammatory and antimicrobial properties. The presence of trifluoromethyl groups has been linked to increased potency in inhibiting specific enzymes related to inflammation and microbial growth .
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing that some compounds induced apoptosis while others arrested the cell cycle at various phases. The compound's design allows for targeted action against specific cancer types.
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to active sites of target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide may exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activities. Similar compounds have been evaluated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico molecular docking studies have indicated that such compounds can bind effectively to the active sites of these enzymes, which could lead to the development of new anti-inflammatory drugs .
Agrochemical Potential
Compounds with similar structural motifs have been explored for their fungicidal and pesticidal properties. The presence of the triazole ring is particularly significant as triazoles are known for their effectiveness against a variety of fungal pathogens affecting crops. Research into derivatives of this compound could lead to new agrochemicals that enhance crop protection and yield .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes beyond those involved in inflammation and cancer. For example, its potential as a Polymerase Theta (Polθ) inhibitor has been noted in recent studies, which could have implications for cancer therapy by targeting DNA repair mechanisms in tumor cells .
Case Studies and Research Findings
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for triazole and pyrazole ring formation .
- Catalysts : Transition-metal catalysts (e.g., Cu(I) for click chemistry) to accelerate heterocyclic coupling . Purification via column chromatography or recrystallization is essential to isolate the final product ≥95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
- NMR spectroscopy : Confirm regiochemistry of triazole and dihydropyrazole rings (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 732.2154) .
- HPLC : Monitor reaction progress and purity using C18 columns with UV detection at 254 nm .
Q. What structural features influence its reactivity and stability?
Key groups include:
- 3,4-Dihydropyrazole : Prone to oxidation under acidic conditions.
- Trifluoromethylphenyl group : Enhances metabolic stability but may sterically hinder electrophilic substitutions .
- Furan-2-carboxamide : Participates in hydrogen bonding with biological targets . Stability assays (e.g., pH 2–9 buffers, 37°C) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the sulfanyl-acetamide coupling step?
Contradictions in yield (30–70%) arise from:
- Thiol oxidation : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) to preserve –SH groups .
- Steric hindrance : Employ bulky bases (e.g., DBU) to deprotonate thiols without side reactions . Validate optimization via kinetic studies (e.g., in situ FTIR to track intermediate formation) .
Q. What strategies enhance selectivity for biological targets without off-target effects?
- Structure-activity relationship (SAR) : Modify substituents on the 4-methoxyphenyl group to tune binding affinity .
- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using PyMOL or AutoDock to predict binding modes .
- Metabolic profiling : Use LC-MS to identify reactive metabolites causing toxicity .
Q. How do computational methods aid in predicting its pharmacokinetic properties?
- QSAR models : Correlate logP (calculated ~3.5) with membrane permeability .
- ADMET prediction : Tools like SwissADME assess bioavailability (%F = 45–60%) and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 2–10 µM for anti-cancer activity) may stem from:
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) .
- Solubility limits : Use DMSO concentrations ≤0.1% to avoid artifactual results . Cross-validate findings with orthogonal assays (e.g., Western blot for apoptosis markers) .
Comparative & Mechanistic Questions
Q. How does this compound compare structurally to analogs with similar bioactivity?
| Compound | Key Differences | Bioactivity Impact |
|---|---|---|
| N-[4-(4-methoxyphenyl)... | Lacks trifluoromethyl group | Reduced kinase inhibition potency |
| N-(3,5-dimethoxyphenyl)... | Additional methoxy groups | Improved solubility but higher toxicity |
Q. What mechanistic insights explain its dual anti-inflammatory and anticancer effects?
- NF-κB pathway inhibition : Blocks phosphorylation of IκBα (IC₅₀ = 1.8 µM) in macrophages .
- Apoptosis induction : Upregulates caspase-3/7 via mitochondrial depolarization in cancer cells . Dual activity is attributed to the furan-carboxamide moiety’s redox-modulating properties .
Q. Which synthetic modifications could improve its in vivo half-life?
- PEGylation : Attach polyethylene glycol to the furan ring to reduce renal clearance .
- Prodrug strategies : Mask the sulfanyl group with ester linkages for pH-dependent release .
Validate modifications using pharmacokinetic studies in rodent models (e.g., t₁/₂ ≥ 6 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
